molecular formula C9H19NO2 B14220034 methyl (3S)-3-aminooctanoate CAS No. 833453-79-5

methyl (3S)-3-aminooctanoate

Cat. No.: B14220034
CAS No.: 833453-79-5
M. Wt: 173.25 g/mol
InChI Key: HWLRZZKYYCFSKA-QMMMGPOBSA-N
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Description

Methyl (3S)-3-aminooctanoate is a chiral ester derivative of 3-aminooctanoic acid, characterized by an eight-carbon aliphatic chain with an amino group at the third carbon position and a methyl ester group at the terminal carboxylate. The (3S) stereochemistry renders it a valuable chiral building block in asymmetric synthesis and pharmaceutical applications, particularly for constructing bioactive molecules with tailored pharmacokinetic properties.

Properties

CAS No.

833453-79-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl (3S)-3-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1

InChI Key

HWLRZZKYYCFSKA-QMMMGPOBSA-N

Isomeric SMILES

CCCCC[C@@H](CC(=O)OC)N

Canonical SMILES

CCCCCC(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl (3S)-3-nitrooctanoate, which can be prepared by nitration of methyl octanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of biocatalysts such as lipases can be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-aminooctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-aminooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-aminooctanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that modify its structure. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl (3S)-3-aminooctanoate with its phenyl-substituted analog, methyl (3S)-3-amino-3-phenylpropanoate, and its hydrochloride salt:

Property This compound Methyl (3S)-3-Amino-3-Phenylpropanoate Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride
Molecular Formula C₉H₁₉NO₂ (inferred) C₁₀H₁₃NO₂ C₁₀H₁₄ClNO₂
Molecular Weight ~189.25 (calculated) 179.219 215.68
Chain Length/Substituent 8-carbon aliphatic chain 3-carbon chain with phenyl group 3-carbon chain with phenyl group + HCl salt
Melting Point N/A N/A Decomposes at 288°C (inferred from analog data)
Solubility Likely lipophilic due to long chain Moderate solubility in polar solvents Enhanced water solubility due to hydrochloride form
Key Applications Lipid-based drug delivery, surfactants Pharmaceutical intermediates (e.g., β-lactam antibiotics) Stabilized salt form for improved bioavailability
Key Observations:
  • Chain Length: The octanoate’s extended aliphatic chain increases lipophilicity compared to the phenylpropanoate derivatives, favoring membrane permeability and use in lipid formulations .
  • Aromatic vs. This difference impacts binding affinity in drug-receptor interactions .
  • Salt Form: The hydrochloride derivative of methyl (3S)-3-amino-3-phenylpropanoate exhibits higher aqueous solubility, a critical factor in pharmaceutical formulation .

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